

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Hypochlorite

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Compound of Interest		
Compound Name:	Ethyl hypochlorite	
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This guide provides a comparative spectroscopic analysis of **ethyl hypochlorite** against relevant chemical alternatives. The data presented is intended to aid in the structural confirmation of **ethyl hypochlorite** through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectroscopic data for **ethyl hypochlorite** and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison



Compound	Chemical Shift (δ) ppm (Multiplicity, Integration, Assignment)
Ethyl Hypochlorite (Predicted)	~4.0 (q, 2H, -O-CH ₂ -), ~1.4 (t, 3H, -CH ₃)
tert-Butyl Hypochlorite	~1.3 (s, 9H, -C(CH ₃) ₃)
Ethanol	~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), Variable (s, 1H, -OH)
Ethyl Chloride	~3.5 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃)

Table 2: 13C NMR Data Comparison

Compound	Chemical Shift (δ) ppm (Assignment)	
Ethyl Hypochlorite (Predicted)	~70 (-O-CH ₂ -), ~15 (-CH ₃)	
tert-Butyl Hypochlorite	~78 (-O-C(CH ₃) ₃), ~27 (-C(CH ₃) ₃)	
Ethanol	~58 (-CH ₂ -), ~18 (-CH ₃)[1]	
Ethyl Chloride	~40 (-CH ₂ -), ~19 (-CH ₃)	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)



Compound	C-H Stretch	C-O Stretch	O-Cl Stretch	Other Key Bands
Ethyl Hypochlorite (Expected)	2850-3000	~1050	~750	-
tert-Butyl Hypochlorite	2850-3000	~1160	~750	-
Ethanol	2850-3000	~1050-1100[2]	-	~3300 (broad, O- H stretch)[2]
Ethyl Chloride	2880-3080	-	-	~580-780 (C-Cl stretch)
Sodium Hypochlorite Solution	-	-	~700[3]	~3400 (broad, O- H of water)

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

Compound	Molecular Ion (M+)	Base Peak	Key Fragment lons
Ethyl Hypochlorite (Predicted)	80/82 (Cl isotopes)	45	63/65, 35/37, 29
tert-Butyl Hypochlorite	Not typically observed	57	91/93, 73, 41
Ethanol	46[4]	31[4]	45, 29[4][5]
Ethyl Chloride	64/66 (Cl isotopes)[6]	64[6]	49, 35/37, 29, 28[6]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of a volatile liquid like **ethyl hypochlorite**.



1.1. Sample Preparation:

- Accurately weigh approximately 5-20 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 [7][8] The solvent should be chosen for its ability to dissolve the sample and for its own NMR signals not to interfere with the analyte's signals.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]
- Cap the NMR tube securely to prevent evaporation, especially for volatile samples.

1.2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[9]

1.3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample.



2.1. Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residues. Handle them by the edges to avoid transferring moisture from your fingers.
- Place one or two drops of the liquid sample onto the center of one salt plate.[10]
- Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[10]
- Mount the "sandwiched" plates in the spectrometer's sample holder.

2.2. Instrument Setup and Data Acquisition:

- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Place the sample holder with the prepared salt plates into the sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Data Processing and Analysis:

- Label the significant absorption bands in the spectrum.
- Compare the positions and intensities of the observed bands with known correlation charts to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile liquid.

3.1. Sample Introduction:

- For a volatile liquid like **ethyl hypochlorite**, a direct insertion probe or a gas chromatography (GC) inlet can be used.
- If using a direct insertion probe, a small amount of the liquid is loaded into a capillary tube which is then inserted into the ion source of the mass spectrometer.
- If using a GC-MS system, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.[3]

3.2. Ionization and Mass Analysis:







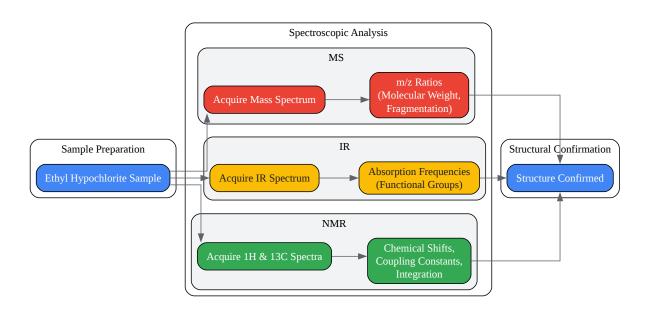
- In the ion source, the vaporized sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV), causing them to ionize and fragment.
- The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z value.

3.3. Data Analysis:

- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
- Identify the molecular ion peak (M+), which corresponds to the molar mass of the compound.
 For compounds containing chlorine, an M+2 peak with an intensity of about one-third of the M+ peak will be observed due to the natural abundance of the ³⁷Cl isotope.[11]
- Analyze the fragmentation pattern by identifying the major fragment ions and the neutral losses from the molecular ion. This pattern provides valuable information about the structure of the molecule.[2]

Visualizations





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Caption: Workflow for the spectroscopic analysis and structural confirmation of **ethyl hypochlorite**.

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